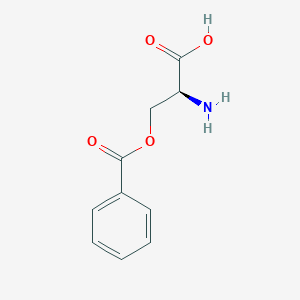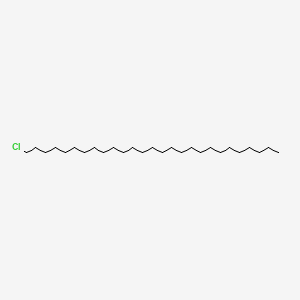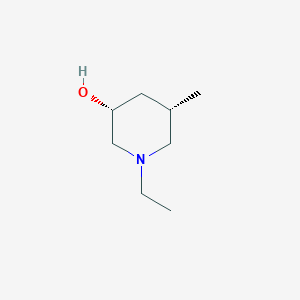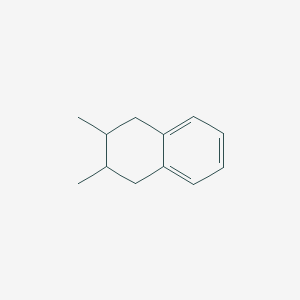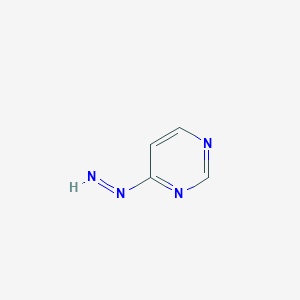
4-Diazenylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Diazenylpyrimidine is a heterocyclic aromatic organic compound that contains a diazenyl group (-N=N-) attached to a pyrimidine ring. Pyrimidine itself is a six-membered ring with two nitrogen atoms at positions 1 and 3. The diazenyl group introduces unique chemical properties to the pyrimidine ring, making this compound an interesting compound for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Diazenylpyrimidine typically involves the diazotization of an amino-substituted pyrimidine. One common method is the reaction of 4-aminopyrimidine with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid. The reaction proceeds as follows: [ \text{4-Aminopyrimidine} + \text{HNO}_2 \rightarrow \text{this compound} + \text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of this compound may involve similar diazotization reactions but on a larger scale. The process is optimized to ensure high yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions: 4-Diazenylpyrimidine undergoes various chemical reactions, including:
Oxidation: The diazenyl group can be oxidized to form azoxy compounds.
Reduction: Reduction of the diazenyl group can yield hydrazine derivatives.
Substitution: The diazenyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Azoxy derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
4-Diazenylpyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential as a DNA intercalator and its effects on genetic material.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interfere with DNA replication.
Industry: Utilized in the synthesis of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 4-Diazenylpyrimidine involves its interaction with nucleic acids. The diazenyl group can form covalent bonds with DNA, leading to the inhibition of DNA replication and transcription. This property is particularly useful in anticancer research, where the compound can induce cell death in rapidly dividing cancer cells.
Comparison with Similar Compounds
Pyridazine: A six-membered ring with nitrogen atoms at positions 1 and 2.
Pyrazine: A six-membered ring with nitrogen atoms at positions 1 and 4.
Pyrimidine: The parent compound with nitrogen atoms at positions 1 and 3.
Uniqueness: 4-Diazenylpyrimidine is unique due to the presence of the diazenyl group, which imparts distinct chemical reactivity and biological activity compared to other diazines. Its ability to form covalent bonds with DNA sets it apart from other similar compounds, making it a valuable tool in medicinal chemistry and molecular biology.
Properties
CAS No. |
504407-91-4 |
|---|---|
Molecular Formula |
C4H4N4 |
Molecular Weight |
108.10 g/mol |
IUPAC Name |
pyrimidin-4-yldiazene |
InChI |
InChI=1S/C4H4N4/c5-8-4-1-2-6-3-7-4/h1-3,5H |
InChI Key |
BVVWPZCBCABICO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CN=C1N=N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


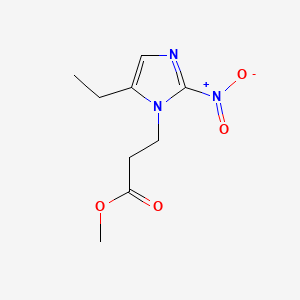

![4-[2,4-Bis(6-(trifluoromethyl)pyridin-3-YL)pyrimidin-5-YL]quinoline](/img/structure/B13809546.png)

![6-(2-Ethoxyphenyl)-3-methylimidazo[2,1-B]thiazole-5-carboxaldehyde](/img/structure/B13809554.png)
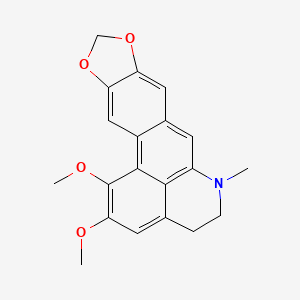
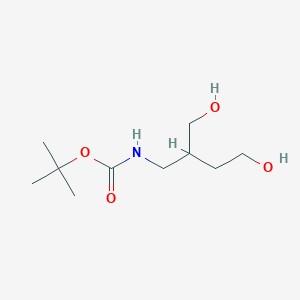
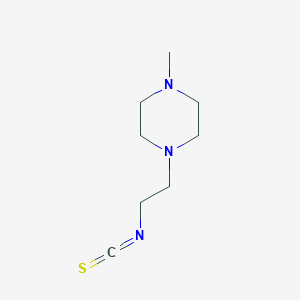
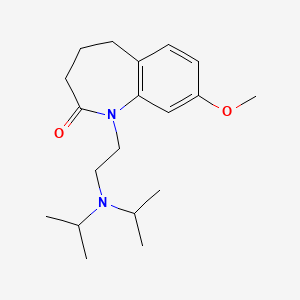
![1-(2-methylpiperidin-1-yl)-2-[(8-propan-2-yl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethanone](/img/structure/B13809603.png)
